1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide
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Description
1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-Oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a benzothiazole moiety known for diverse pharmacological effects and an isochromene structure that may enhance its bioactivity.
Chemical Structure and Properties
The molecular formula of the compound is C14H14N2O2S, with a molecular weight of approximately 286.34 g/mol. The presence of the benzothiazole ring contributes significantly to its stability and reactivity in biological systems.
Biological Activities
Research indicates that compounds containing benzothiazole structures often exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, derivatives with similar structural features have been reported to inhibit the dihydropteroate synthase (DHPS) enzyme, which is crucial for bacterial survival. A study highlighted that certain benzothiazole derivatives had minimum inhibitory concentration (MIC) values lower than standard antibiotics like ampicillin .
- Anticancer Potential : There is emerging evidence suggesting that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
- Anti-inflammatory Effects : Benzothiazole-containing compounds have been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease processes.
- Receptor Binding : It could also bind to various receptors influencing cellular responses.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A recent study synthesized several derivatives related to the compound and evaluated their antimicrobial activity against various pathogens. The results indicated that derivatives exhibited significant antibacterial effects compared to standard treatments. For example, one derivative demonstrated an IC50 value comparable to sulfadiazine, a commonly used antibiotic .
Pharmacokinetics and Drug-Likeness
The physicochemical properties of this compound suggest favorable drug-likeness characteristics:
Properties
IUPAC Name |
1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-15(19-17-18-12-7-3-4-8-14(12)23-17)13-9-10-5-1-2-6-11(10)16(21)22-13/h1-2,5-6,13H,3-4,7-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCHTEZLUGPJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CC4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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